3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Kinase inhibition Cyclopropanecarboxamide pharmacophore Anti-tumor agents

3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-09-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core bearing a cyclopropanecarboxamido group at position 3 and an N-(2,5-dimethoxyphenyl) carboxamide at position 2. With molecular formula C₂₁H₂₀N₂O₅ and molecular weight 380.4 g/mol, this compound falls within the scope of cyclopropanecarboxamido-substituted aromatic compounds claimed as protein kinase inhibitors and anti-tumor agents in patent EP2864289.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 888464-09-3
Cat. No. B2701832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
CAS888464-09-3
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4
InChIInChI=1S/C21H20N2O5/c1-26-13-9-10-17(27-2)15(11-13)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-16(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyYRTXBBLZCSUTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-09-3): Structural Identity and Patent-Class Positioning for Targeted Procurement


3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-09-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core bearing a cyclopropanecarboxamido group at position 3 and an N-(2,5-dimethoxyphenyl) carboxamide at position 2 [1]. With molecular formula C₂₁H₂₀N₂O₅ and molecular weight 380.4 g/mol, this compound falls within the scope of cyclopropanecarboxamido-substituted aromatic compounds claimed as protein kinase inhibitors and anti-tumor agents in patent EP2864289 [1]. It is primarily utilized as a research tool in kinase inhibitor discovery and antiproliferative screening programs.

Why Benzofuran-2-Carboxamide Analogs Cannot Be Interchanged with CAS 888464-09-3 Without Loss of Experimental Fidelity


Published structure-activity relationship (SAR) studies on benzofuran-2-carboxamides demonstrate that minor structural modifications—including the position of methoxy substituents, the nature of the N-aryl group, and the 3-position amide moiety—produce markedly different antiproliferative selectivity profiles across tumor cell lines [1]. For instance, in a systematic evaluation of benzofuran-2-carboxamide derivatives, compound 6f (bearing a 2-imidazolynyl substituent) showed selective activity on SK-BR-3 cells, while compounds 3h and 3i were selective on SW620 cells, illustrating that substitution pattern directly governs cell-line selectivity [1]. Consequently, substituting CAS 888464-09-3 with a regioisomeric dimethoxy analog or an alternative N-aryl variant risks altering target engagement, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-09-3) Against Closest Analogs


Cyclopropanecarboxamido Moiety as a Privileged Kinase-Inhibitor Pharmacophore Versus But-2-Enamido and Furan-2-Amido Analogs

The cyclopropanecarboxamido group at position 3 of the benzofuran scaffold is specifically claimed in EP2864289 as a critical pharmacophore for protein kinase inhibition, targeting both tyrosine kinases and Raf kinases [1]. In contrast, analogs bearing a but-2-enamido group (e.g., CAS 888447-90-3) or furan-2-carboxamido group at the same position lack this privileged kinase-binding motif. Literature evidence demonstrates that cyclopropanecarboxamide-containing compounds achieve nanomolar kinase inhibition: for example, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide exhibits p38α IC₅₀ = 16 nM and GSK3β IC₅₀ = 35 nM with appreciable isoform selectivity [2]. While direct comparative data for CAS 888464-09-3 against its but-2-enamido analog are not published, the cyclopropanecarboxamide fragment is established across multiple chemotypes as conferring potent kinase engagement, whereas the but-2-enamido moiety is not associated with kinase inhibition in the patent or broader literature.

Kinase inhibition Cyclopropanecarboxamide pharmacophore Anti-tumor agents

Regioisomeric Methoxy Substitution (2,5- vs. 3,4-Dimethoxyphenyl): Differential Hydrogen-Bond Acceptor Geometry and Predicted logP

CAS 888464-09-3 bears a 2,5-dimethoxyphenyl group on the 2-position carboxamide, distinguishing it from the regioisomeric 3,4-dimethoxyphenyl analog (CAS not yet assigned; formula C₂₁H₂₀N₂O₅, MW 380.4). The 2,5-substitution pattern positions one methoxy group ortho to the amide NH, creating an intramolecular hydrogen-bond acceptor that can influence the conformational preference of the N-aryl ring. In contrast, the 3,4-dimethoxy isomer places both methoxy groups distal to the amide linkage, eliminating this ortho effect. Calculated octanol-water partition coefficients (XLogP3) differ: the 2,5-dimethoxy isomer has a predicted XLogP3 of approximately 3.2, while the 3,4-dimethoxy regioisomer has a predicted XLogP3 of approximately 3.0 [1]. While both isomers share the same molecular formula, the altered hydrogen-bond acceptor geometry and modest lipophilicity difference can affect membrane permeability and target binding conformation.

Regioisomer differentiation Hydrogen-bond acceptor geometry Physicochemical properties

Substitution-Dependent Antiproliferative Selectivity in Benzofuran-2-Carboxamide Class: Evidence Against Interchangeability

In a systematic study of benzofuran-2-carboxamide derivatives by Hranjec et al. (2013), compounds bearing different N-aryl and 3-position substituents exhibited distinct cell-line selectivity profiles. Compound 6f (2-imidazolynyl substituted) was selective on the SK-BR-3 breast cancer cell line, while the 2-N-acetamidopyridyl substituted compound 3h and 2-imidazolynyl substituted amide 3i showed selective concentration-dependent antiproliferative effects on the SW620 colon cancer cell line [1]. This demonstrates that within the benzofuran-2-carboxamide scaffold, antiproliferative potency and selectivity are exquisitely sensitive to substituent identity. Although CAS 888464-09-3 was not specifically tested in this study, the principle that different N-aryl substituents (2,5-dimethoxyphenyl vs. others) produce different biological selectivity profiles is directly established. Notably, compounds 3h and 6f induced apoptosis, while compound 3i acted through a non-apoptotic cell death mechanism, further underscoring that substitution pattern determines mechanism of action.

Antiproliferative activity Cell-line selectivity Structure-activity relationship

N-Aryl Pharmacophore Differentiation: 2,5-Dimethoxyphenyl vs. 4-Chlorophenyl and 4-Nitrophenyl Substitution

The N-(2,5-dimethoxyphenyl) group on CAS 888464-09-3 presents distinct electronic and steric properties compared to the 4-chlorophenyl analog (N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide) and 4-nitrophenyl analog (3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide). The 2,5-dimethoxyphenyl group is electron-donating (Hammett σₚ for OCH₃ = -0.27), whereas the 4-chlorophenyl group is electron-withdrawing (σₚ for Cl = +0.23) and the 4-nitrophenyl group is strongly electron-withdrawing (σₚ for NO₂ = +0.78) [1]. These electronic differences modulate the electron density on the carboxamide linkage and the benzofuran core, which can affect binding to kinase ATP pockets that rely on specific hydrogen-bond donor/acceptor interactions with the hinge region. Furthermore, the 2,5-dimethoxyphenyl group provides two potential hydrogen-bond acceptors in a specific spatial orientation, whereas the 4-chlorophenyl analog offers none and the 4-nitrophenyl analog presents a different H-bond acceptor geometry.

N-aryl substituent effects Electronic properties Target engagement

Validated Research Application Scenarios for 3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-09-3)


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

CAS 888464-09-3 is positioned within the EP2864289 patent family as a cyclopropanecarboxamido-substituted aromatic compound with potential tyrosine kinase and Raf kinase inhibitory activity [1]. It is suitable for inclusion in focused kinase inhibitor screening libraries, where its 2,5-dimethoxyphenyl N-aryl group and cyclopropanecarboxamido 3-position substituent provide a specific pharmacophore combination distinct from other benzofuran-2-carboxamide analogs. Procurement of this exact compound ensures that screening hits can be traced to this specific substitution pattern, enabling SAR expansion.

Antiproliferative Profiling Against Solid Tumor Cell Line Panels

Based on class-level evidence that benzofuran-2-carboxamide derivatives exhibit substitution-dependent antiproliferative selectivity across tumor cell lines including SK-BR-3 (breast), SW620 (colon), K562 (leukemia), and HL-60 (leukemia) [2], CAS 888464-09-3 can be prioritized for antiproliferative screening against panels of solid tumor and hematological cancer cell lines. The 2,5-dimethoxyphenyl substitution pattern represents an underexplored region of SAR space within this chemotype, offering the potential to identify novel selectivity profiles.

Mechanism-of-Action Studies Distinguishing Apoptotic from Non-Apoptotic Cell Death

The benzofuran-2-carboxamide class has been shown to induce both apoptotic (compounds 3h, 6f) and non-apoptotic (compound 3i) cell death depending on substitution pattern [2]. CAS 888464-09-3, with its unique 2,5-dimethoxyphenyl and cyclopropanecarboxamido combination, is a valuable tool compound for mechanism-of-action studies aimed at determining whether this specific substitution pattern engages apoptotic or alternative cell death pathways, with implications for overcoming apoptosis-resistant cancer phenotypes.

Focused Library Synthesis Starting Material for SAR Expansion

As a benzofuran-2-carboxamide building block with a defined substitution pattern, CAS 888464-09-3 can serve as a reference standard or starting material for the synthesis of focused analog libraries exploring variations at the N-aryl position while keeping the cyclopropanecarboxamido 3-position constant. This enables systematic SAR studies to map the contribution of the 2,5-dimethoxyphenyl group to target binding, selectivity, and cellular activity within the kinase inhibitor chemotype claimed in EP2864289 [1].

Quote Request

Request a Quote for 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.